1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Description
1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1017666-29-3) is a pyrazole-based compound characterized by a 3-chlorophenyl group at position 1, a 1H-pyrrol-1-yl substituent at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring. The molecular formula is C₁₄H₁₀ClN₃O₂, with a molecular weight of 299.71 g/mol.
Properties
CAS No. |
1017666-29-3 |
|---|---|
Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-4-3-5-11(8-10)18-13(17-6-1-2-7-17)12(9-16-18)14(19)20/h1-9H,(H,19,20) |
InChI Key |
HMERCURIUHMZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with constructing the pyrazole backbone. A widely adopted method involves the cyclocondensation of hydrazine derivatives with β-keto esters or malonate precursors. For example, diethyl ethoxymethylenemalonate reacts with substituted hydrazines to form 5-aminopyrazole intermediates, as demonstrated in the synthesis of analogous pyrazole-carboxylic acids .
Reaction Conditions :
-
Hydrazine hydrate and diethyl ethoxymethylenemalonate are heated under reflux in ethanol at 60–90°C for 8–24 hours .
-
Yields for this step typically range from 70% to 85%, depending on the substituents and solvent system .
Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki–Miyaura coupling. Patent data reveals that 2,3-dichloropyridine or chlorophenyl boronic acids are common coupling partners . For this compound, a condensation reaction between the pyrazole intermediate and 3-chlorophenyl derivatives is employed.
Typical Protocol :
-
The pyrazole intermediate (e.g., 5-bromo-1H-pyrazole-4-carboxylic acid) is reacted with 3-chloroaniline or a halogenated aryl precursor in the presence of a base (e.g., K₂CO₃) and a palladium catalyst .
-
Solvents: Ethanol or dimethylformamide (DMF) at 70–100°C for 12–18 hours.
Pyrrole Ring Installation via the Clauson-Kaas Reaction
The 1H-pyrrol-1-yl group is incorporated using the Clauson-Kaas method , which involves treating 5-aminopyrazole derivatives with 2,5-dimethoxytetrahydrofuran under acidic conditions . This step forms the pyrrole ring through cyclodehydration.
Optimized Parameters :
-
Reagents : 2,5-Dimethoxytetrahydrofuran, acetic acid.
-
Conditions : Reflux at 100–120°C for 4–6 hours.
Oxidation to Carboxylic Acid
The final step involves oxidizing a methyl or ester group to the carboxylic acid functionality. Potassium permanganate (KMnO₄) in acidic or neutral media is frequently used .
Oxidation Protocol :
-
The methyl-substituted pyrazole (e.g., 3-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole) is treated with KMnO₄ in 0.1M HCl at 50–70°C for 30–60 minutes .
Integrated Synthetic Route
Combining these steps, the full synthesis can be summarized as follows:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole cyclization | Hydrazine hydrate, diethyl ethoxymethylenemalonate, ethanol, reflux | 70–85% |
| 2 | 3-Chlorophenyl conjugation | 3-Chloroaniline, K₂CO₃, Pd catalyst, DMF, 100°C | 65–75% |
| 3 | Pyrrole ring formation | 2,5-Dimethoxytetrahydrofuran, acetic acid, reflux | 80–90% |
| 4 | Carboxylic acid oxidation | KMnO₄, 0.1M HCl, 70°C | 80–85% |
Challenges and Optimization
-
Regioselectivity : The position of the chlorophenyl and pyrrole groups must be carefully controlled to avoid isomer formation. Using bulky directing groups or low-temperature conditions improves selectivity .
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity product .
Comparative Analysis of Methods
A patent-derived route (CN104844567A) emphasizes cost efficiency, with a total yield of ~63% over four steps. In contrast, the Clauson-Kaas approach achieves higher intermediate yields (85–90%) but requires specialized reagents. Industrial scalability favors the former due to milder conditions and lower catalyst costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antioxidant properties. A study demonstrated that compounds similar to 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid showed significant radical scavenging activity, which is essential for combating oxidative stress in biological systems .
| Compound | DPPH Scavenging Activity | Reducing Power Assay |
|---|---|---|
| Ascorbic Acid | Reference | Reference |
| 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | 1.5 times higher than ascorbic acid | Optical density value of 1.149 |
Anti-inflammatory Properties
Pyrazole derivatives, including this compound, have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. In murine models, compounds structurally related to this pyrazole demonstrated a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented extensively. Studies suggest that this compound may exhibit effectiveness against various bacterial strains, potentially enhancing membrane permeability and leading to cell death.
Case Study 1: Antioxidant Effects
In a controlled experiment, researchers synthesized several pyrazole derivatives and tested their antioxidant activities using the DPPH radical scavenging method. The results indicated that the tested compound exhibited a significant increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of similar pyrazole compounds in vitro. The findings revealed that these compounds significantly inhibited the production of inflammatory mediators in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.
Materials Science Applications
Beyond pharmacological uses, 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has potential applications in materials science, particularly in the development of novel polymers and coatings due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs vary in substituents at positions 1 and 5 of the pyrazole core. Below is a comparative analysis of selected analogs:
Substitution at Position 5
1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 98534-82-8)
- Molecular Formula : C₁₂H₇ClF₃N₂O₂
- Molecular Weight : 312.65 g/mol
- Key Differences: The trifluoromethyl (-CF₃) group at position 5 enhances lipophilicity (logP) compared to the pyrrole substituent.
1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 101620-25-1)
Substitution at Position 1
1-(2-Nitrophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 146754-44-1)
- Molecular Formula : C₁₄H₁₀N₄O₄
- Molecular Weight : 298.25 g/mol
- Key Differences: The nitro (-NO₂) group at position 1 introduces strong electron-withdrawing effects, which may reduce stability under reducing conditions but improve interaction with electron-rich biological targets .
1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1172017-52-5)
- Molecular Formula : C₁₄H₁₀FN₃O₂
- Molecular Weight : 271.25 g/mol
Physicochemical and Pharmacological Properties
Physicochemical Comparison
| Compound | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 (PBS) | 299.71 |
| 1-(3-Chlorophenyl)-5-(CF₃)-pyrazole acid | 3.5 | 0.08 (PBS) | 312.65 |
| 1-(2-Nitrophenyl)-pyrazole acid | 2.1 | 0.20 (PBS) | 298.25 |
- The trifluoromethyl analog exhibits higher logP, correlating with increased membrane permeability but lower aqueous solubility.
- The nitro-substituted analog shows improved solubility due to polar nitro groups but may face stability challenges .
Biological Activity
1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1017666-29-3) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
The compound has a molecular formula of C14H10ClN3O2 and a molecular weight of 287.70 g/mol. Key physical properties include:
- Boiling Point : Not specified in available literature
- Density : Not specified
- Solubility : Solubility data is not extensively documented but is critical for biological assays.
Synthesis
The synthesis of 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic routes can vary based on the desired yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid were tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The following findings were noted:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | A549 | 15.6 | Induction of apoptosis |
| Similar Pyrazole Derivative | MCF7 | 12.5 | Inhibition of cell proliferation |
The compound exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against a range of pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 31.25 | Moderate |
| Escherichia coli | >64 | Weak |
These results indicate that while the compound shows moderate activity against certain Gram-positive bacteria, it may require structural modifications to enhance its efficacy against Gram-negative strains .
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives, including our compound, in a series of in vitro assays. The study demonstrated that modifications to the phenyl ring significantly impacted biological activity, suggesting that structure-activity relationships (SAR) are crucial for optimizing therapeutic effects.
Example Study:
In a comparative analysis, derivatives with halogen substitutions (e.g., chlorophenyl) showed enhanced anticancer activity compared to their non-substituted counterparts. The study concluded that strategic modifications could lead to more potent anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic/basic conditions. For example, details pyrazole ring formation via nucleophilic substitution using K₂CO₃ as a catalyst .
Substituent Introduction : The 3-chlorophenyl group is introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling. The pyrrole moiety (1H-pyrrol-1-yl) may be appended using Buchwald-Hartwig amination .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under acidic (HCl) or basic (NaOH) conditions .
Q. Key Variables Affecting Yield :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- NMR : Key signals include:
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., reports pyrazole ring planarity with dihedral angles <10°) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological targets of this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., cannabinoid receptors). suggests chlorinated phenyl groups enhance hydrophobic binding to CB1 receptors .
- QSAR Modeling : Correlate substituent effects (e.g., Cl, pyrrole) with activity. For example, electron-withdrawing groups (Cl) increase binding affinity by 2-fold in similar pyrazoles .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. null effects)?
Methodological Answer :
- Orthogonal Assays : Validate results using both in vitro (e.g., COX-2 inhibition) and in vivo (murine inflammation models) approaches.
- Control for Substituent Variability : Compare analogues (e.g., 3-Cl vs. 4-Cl phenyl derivatives) to isolate the impact of substituent position .
- Batch Reproducibility : Re-synthesize the compound under standardized conditions to exclude synthetic variability .
Q. What are the crystallographic challenges in analyzing this compound, and how are they addressed?
Methodological Answer :
- Crystal Growth : Use slow evaporation in ethanol/water (1:1) to obtain single crystals. achieved resolution with 0.081 R-factor using synchrotron radiation .
- Disorder Management : Apply SHELXL refinement for disordered pyrrole or chlorophenyl groups .
Data Contradiction Analysis
Example Conflict : Divergent IC₅₀ values in enzyme inhibition assays.
Resolution Strategy :
Standardize Assay Conditions : Fix pH (7.4), temperature (37°C), and substrate concentration.
Use Reference Inhibitors : Include celecoxib (COX-2) or WIN55,212-2 (cannabinoid receptors) as positive controls .
Statistical Validation : Apply ANOVA to compare datasets; outliers may indicate unaccounted variables (e.g., solvent DMSO >1% reduces activity by 20%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
